5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Description
5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile is a pyrazole-based compound featuring a trifluoromethyl (-CF₃) group at position 3, a methyl group at position 1, a benzylsulfonyl (-SO₂-Bn) moiety at position 5, and a cyano (-CN) group at position 2. The benzylsulfonyl substituent imparts significant polarity and electron-withdrawing effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
5-benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c1-19-12(10(7-17)11(18-19)13(14,15)16)22(20,21)8-9-5-3-2-4-6-9/h2-6H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZUQRNFLXZBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)S(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131063 | |
| Record name | 1-Methyl-5-[(phenylmethyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318517-76-9 | |
| Record name | 1-Methyl-5-[(phenylmethyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318517-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-[(phenylmethyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones or β-ketoesters.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonylation: The benzylsulfonyl group can be introduced using benzyl sulfonyl chloride in the presence of a base.
Nitrile formation: The nitrile group can be introduced through the reaction of the corresponding amine with cyanogen bromide or similar reagents
Chemical Reactions Analysis
5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The benzylsulfonyl group may also play a role in binding to specific proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The pyrazole-4-carbonitrile scaffold is common in bioactive molecules. Key structural variations among analogs include substituents at positions 1, 3, and 5, which critically influence physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group contributes to higher logP values, favoring membrane permeability, a feature shared with fipronil and carboxamide derivatives .
- Thermal Stability : Sulfonyl groups (as in the target compound) are more thermally stable than sulfinyl or thioether groups, which may decompose under oxidative conditions .
Biological Activity
5-Benzylsulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile, a compound with the chemical formula C13H10F3N3O2S, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of pyrazole derivatives that have shown promise in various therapeutic areas, including anti-inflammatory and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C13H10F3N3O2S
- Molecular Weight : 329.3 g/mol
- CAS Number : 318517-76-9
This compound exhibits a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance, a study demonstrated that similar compounds effectively inhibited the growth of antibiotic-resistant Gram-positive bacteria and disrupted biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.5 μg/mL |
| Compound B | E. faecalis | 1.0 μg/mL |
| This compound | MRSA, E. faecalis | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Research has shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In one study, several pyrazole derivatives were evaluated for their COX-1 and COX-2 inhibitory activities, revealing IC50 values ranging from 0.02 to 0.04 µM for COX-2 inhibition .
Table 2: COX Inhibition Data for Selected Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound C | 0.15 | 0.02 | 7.5 |
| Compound D | 0.10 | 0.03 | 3.33 |
| This compound | TBD | TBD | TBD |
Case Studies
- Study on Antimicrobial Properties : A recent study focused on the synthesis and evaluation of various pyrazole derivatives for their antimicrobial properties. The findings indicated that compounds with a trifluoromethyl group exhibited enhanced activity against resistant strains compared to traditional antibiotics .
- Evaluation of Anti-inflammatory Effects : Another significant study assessed the anti-inflammatory effects of different pyrazole derivatives using an animal model for carrageenan-induced paw edema. The results showed that certain derivatives had comparable efficacy to standard anti-inflammatory drugs like diclofenac .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, particularly COX enzymes.
- Disruption of Bacterial Cell Functions : Similar compounds have been shown to interfere with bacterial macromolecular synthesis, leading to cell death and inhibition of biofilm formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
